molecular formula C9H20N2O B1491582 1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol CAS No. 1249390-23-5

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol

Cat. No.: B1491582
CAS No.: 1249390-23-5
M. Wt: 172.27 g/mol
InChI Key: FIXNVIWVZROYPL-UHFFFAOYSA-N
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Description

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, potentially influencing their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain proteases by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on cellular processes and gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness. Studies have shown that it remains stable under physiological conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it may exhibit toxic effects, including cellular apoptosis and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate amino acid and lipid metabolism . These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in certain tissues, such as the liver and kidneys, where it can exert its biochemical effects . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals and post-translational modifications . This localization is crucial for its activity and function, as it allows the compound to interact with specific biomolecules within these compartments.

Properties

IUPAC Name

1-[(2-aminoethylamino)methyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c10-6-7-11-8-9(12)4-2-1-3-5-9/h11-12H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXNVIWVZROYPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CNCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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